molecular formula C13H16N4OS2 B6751733 4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide

4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B6751733
M. Wt: 308.4 g/mol
InChI Key: CGHYALDUYWNOOA-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine ring substituted with two thiazole groups

Properties

IUPAC Name

4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c18-13(16-9-11-14-3-7-19-11)17-5-1-10(2-6-17)12-15-4-8-20-12/h3-4,7-8,10H,1-2,5-6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHYALDUYWNOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CS2)C(=O)NCC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Thiazole Ring Introduction: The thiazole rings are introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling Reaction: The final step involves coupling the thiazole-substituted piperidine with a thiazole carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.

    Substitution: The thiazole rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.

    Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Agriculture: Used in the development of agrochemicals for pest control.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole rings can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural rigidity, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Thiazol-2-yl)piperidine-1-carboxamide: Lacks the second thiazole ring, resulting in different reactivity and binding properties.

    N-(1,3-Thiazol-2-ylmethyl)piperidine-1-carboxamide: Similar structure but with variations in the substitution pattern, affecting its chemical and biological properties.

Uniqueness

4-(1,3-Thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide is unique due to the presence of two thiazole rings, which enhance its ability to participate in diverse chemical reactions and interact with biological targets. This dual thiazole structure provides a versatile platform for further functionalization and optimization in various applications.

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